Chemical structure and properties of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone
Chemical structure and properties of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone
Topic: Chemical structure and properties of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Role: Senior Application Scientist
Executive Summary
The compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (CAS Registry Number: Referenced in Synthesis 1977, 50) represents a highly substituted heterocyclic scaffold belonging to the 2-pyridinone (2-pyridone) class. Characterized by a fully substituted pyridinone core with a specific regiochemical arrangement of methyl and phenyl groups, this molecule serves as a critical model for studying steric crowding in heterocyclic synthesis and as a potential pharmacophore in medicinal chemistry.
This technical guide provides an in-depth analysis of its chemical identity, synthetic pathways (specifically the reaction of cyclopropenones with ketimines), physicochemical properties, and potential applications in drug discovery, particularly as a scaffold for non-competitive AMPA receptor antagonists and p38 MAP kinase inhibitors.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
-
IUPAC Name: 1,4,5-Trimethyl-3,6-diphenylpyridin-2(1H)-one
-
Common Name: 1,4,5-Trimethyl-3,6-diphenyl-2-pyridone
-
Molecular Formula: C₂₀H₁₉NO
-
Molecular Weight: 289.37 g/mol
-
Core Scaffold: 2(1H)-Pyridinone (Lactam tautomer of 2-hydroxypyridine)
Structural Features
The molecule features a six-membered nitrogen-containing ring with the following substitution pattern:
-
Position 1 (N): Methyl group (
-Me).[1] -
Position 2: Carbonyl group (C=O).
-
Positions 3 & 6: Phenyl rings.
-
Positions 4 & 5: Methyl groups.
Steric Considerations:
The presence of bulky phenyl groups at positions 3 and 6, adjacent to the carbonyl and nitrogen respectively, creates significant steric hindrance. The vicinal methyl groups at positions 4 and 5 further contribute to a crowded core, potentially restricting the rotation of the phenyl rings and leading to atropisomerism under certain conditions. The molecule exists predominantly in the lactam (2-pyridinone) form rather than the lactim (2-hydroxypyridine) form, stabilized by the
Synthetic Pathways[2][3][4][5][6][7]
The synthesis of such highly substituted pyridones is non-trivial due to the need for precise regiocontrol. The most authoritative method for accessing this specific substitution pattern is the reaction of diphenylcyclopropenone with enamines or ketimines , as detailed in the seminal work by Eicher et al. (Synthesis, 1977).
The Cyclopropenone-Ketimine Cycloaddition (Eicher Method)
This pathway involves the formal [3+3] cycloaddition of diphenylcyclopropenone (DPP) with
Reaction Logic:
-
Activation: Thermal ring-opening of diphenylcyclopropenone generates a reactive ketene intermediate or a dipolar species.
-
Nucleophilic Attack: The enamine character of the
-methyl ketimine allows attack on the electrophilic cyclopropenone/ketene core. -
Ring Expansion: A cascade of bond rearrangements inserts the three-carbon fragment of the ketimine into the three-carbon skeleton of the cyclopropenone, resulting in the six-membered pyridinone ring.
Protocol:
-
Reagents: Diphenylcyclopropenone (1.0 eq),
-methyl-2-butanone imine (excess or 1.2 eq). -
Solvent: Toluene or Xylene (anhydrous).
-
Conditions: Reflux under inert atmosphere (
) for 12–24 hours. -
Workup: Solvent evaporation followed by recrystallization from Ethanol/Benzene or column chromatography (SiO₂, EtOAc/Hexane).
Visualization of Synthetic Pathway
The following diagram illustrates the reaction flow from precursors to the final scaffold.
Caption: Synthetic route via the reaction of diphenylcyclopropenone with N-methyl ketimine (Adapted from Synthesis 1977, 50).
Physicochemical Properties[8]
The following data summarizes the key physical and chemical characteristics of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone.
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically colorless to pale yellow needles. |
| Melting Point | 180°C – 210°C (Estimated) | High melting point due to rigid, planar structure and |
| Solubility | Soluble in CHCl₃, DMSO, MeOH. | Poorly soluble in water; moderate in diethyl ether. |
| LogP (Predicted) | ~4.2 | Highly lipophilic due to two phenyl rings. |
| H-Bond Donors | 0 | N-methylated; no N-H or O-H. |
| H-Bond Acceptors | 1 | Carbonyl oxygen (C=O). |
| UV/Vis Absorption | Extended conjugation of phenyls with the pyridone core. |
Spectroscopic Characterization (Simulated)
To validate the structure, the following NMR signals are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
3.4–3.6 ppm (3H, s):
-Me (Distinct singlet, deshielded by ring current). - 1.9–2.2 ppm (6H, s/d): C4-Me and C5-Me (Often appear as two singlets).
- 7.1–7.5 ppm (10H, m): Ph protons (Multiplets for 3-Ph and 6-Ph).
-
3.4–3.6 ppm (3H, s):
-
¹³C NMR:
-
Carbonyl signal at
~162–165 ppm. -
Diagnostic signals for C3, C4, C5, C6 in the aromatic region (110–150 ppm).
-
Applications in Research & Drug Development[4]
Pharmacophore Potential
The 2-pyridinone scaffold is a "privileged structure" in medicinal chemistry. The specific 1,4,5-trimethyl-3,6-diphenyl substitution pattern offers unique properties:
-
AMPA Receptor Antagonism: Structurally analogous to Perampanel (Fycompa), a selective non-competitive antagonist of AMPA receptors used for epilepsy. The bulky phenyl groups at 3 and 6 mimic the hydrophobic interactions required for the allosteric binding site.
-
p38 MAP Kinase Inhibition: Polysubstituted pyridones are known inhibitors of p38
, a target for anti-inflammatory drugs. The 3,6-diphenyl motif provides the necessary bulk to fill the hydrophobic pocket of the kinase.
Materials Science
Due to the extended conjugation and rigidity, derivatives of 3,6-diphenyl-2-pyridone are investigated for:
-
Fluorescence: Potential as blue-emitting fluorophores in organic light-emitting diodes (OLEDs).
-
Photostability: The fully substituted ring is resistant to oxidative degradation, making it a stable component in functional materials.
Experimental Protocol: Synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone
Objective: To synthesize the target compound via the Eicher method.
Materials:
-
Diphenylcyclopropenone (DPP): 2.06 g (10 mmol)
- -Methyl-2-butanone imine: 1.0 g (approx. 12 mmol) [Prepare fresh by condensing methylamine with 2-butanone]
-
Toluene (Anhydrous): 50 mL
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.06 g of diphenylcyclopropenone in 30 mL of anhydrous toluene.
-
Addition: Add the
-methyl-2-butanone imine (dissolved in 20 mL toluene) dropwise to the stirring solution at room temperature. -
Reaction: Heat the mixture to reflux (110°C) under a nitrogen atmosphere. Monitor the reaction by TLC (SiO₂, 30% EtOAc/Hexane). The spot for DPP (
~0.5) should disappear, and a new fluorescent spot should appear. -
Completion: After 18 hours, cool the reaction mixture to room temperature.
-
Workup: Evaporate the solvent under reduced pressure to yield a viscous oil or semi-solid.
-
Purification: Recrystallize the crude residue from hot ethanol. If oil persists, perform flash column chromatography using a gradient of Hexane:Ethyl Acetate (4:1 to 1:1).
-
Analysis: Confirm identity via ¹H NMR and Mass Spectrometry (Expected [M+H]⁺ = 290.15).
References
-
Eicher, T., & Weber, J. L. (1977). Reaction of Cyclopropenones with Imines. Synthesis , 1977(1),[2][3] 50.
- Kambe, S., et al. (1977).
- Matsumoto, K., et al. (1995). Reaction of Cyclopentadienones with Isocyanates. Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem Compound Summary. 1,4,5-Trimethyl-3,6-diphenylpyridin-2(1H)-one.
